physical and chemical properties of 1-(Boc-amino)-3-(isopropylamino)propane
physical and chemical properties of 1-(Boc-amino)-3-(isopropylamino)propane
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Boc-amino)-3-(isopropylamino)propane, a bifunctional molecule with applications in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this document combines foundational information with predicted properties and a plausible synthetic route. All predicted data are clearly identified. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Chemical Identity and Physical Properties
1-(Boc-amino)-3-(isopropylamino)propane, also known as tert-butyl (3-(isopropylamino)propyl)carbamate, is a carbamate-protected diamine. The presence of a Boc-protected primary amine and a secondary isopropylamine offers orthogonal reactivity, making it a useful building block in the synthesis of more complex molecules.
Table 1: General and Predicted Physical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate | - |
| CAS Number | 1229627-05-7 | [] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [] |
| Molecular Weight | 216.32 g/mol | [] |
| Canonical SMILES | CC(C)NCCCNC(=O)OC(C)(C)C | - |
| Boiling Point | Predicted: 285.3 ± 23.0 °C | [2] |
| Density | Predicted: 0.93 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [2] |
Note: Predicted values are generated from computational models and should be used as estimations. Experimental verification is recommended.
Spectroscopic and Chemical Properties
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of 1-(Boc-amino)-3-(isopropylamino)propane. While experimental spectra for this specific molecule are not widely published, the expected spectral characteristics can be inferred from the analysis of similar compounds and predictive software.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.1-3.3 (m, 2H, CH₂-NHBoc), ~2.6-2.8 (m, 1H, CH-(CH₃)₂), ~2.5-2.7 (t, 2H, CH₂-NH-isopropyl), ~1.6-1.8 (m, 2H, -CH₂-CH₂-CH₂-), ~1.4 (s, 9H, C(CH₃)₃), ~1.0 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (C=O), ~79 (O-C(CH₃)₃), ~49 (CH-(CH₃)₂), ~48 (CH₂-NH-isopropyl), ~40 (CH₂-NHBoc), ~30 (-CH₂-CH₂-CH₂-), ~28 (C(CH₃)₃), ~23 (CH(CH₃)₂) |
| FT-IR (thin film) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970-2850 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch) |
| Mass Spectrometry (EI) | m/z: 216 (M⁺), 160 ([M-C₄H₈]⁺), 117 ([M-Boc+H]⁺), 101, 58, 44 |
Proposed Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 1-(Boc-amino)-3-(isopropylamino)propane is via reductive amination. This common and robust reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.
An alternative route involves the alkylation of isopropylamine with a suitable N-Boc protected 3-halopropylamine, such as 3-(Boc-amino)propyl bromide.
Synthesis via Reductive Amination
This protocol describes the synthesis of 1-(Boc-amino)-3-(isopropylamino)propane from N-Boc-3-aminopropanal and isopropylamine using sodium triacetoxyborohydride as the reducing agent.
Experimental Protocol:
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Reaction Setup: To a solution of N-Boc-3-aminopropanal (1 equivalent) in dichloromethane (DCM), add isopropylamine (1.2 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the synthesis of 1-(Boc-amino)-3-(isopropylamino)propane via reductive amination.
Synthesis via Alkylation
This protocol outlines the synthesis of the target compound through the N-alkylation of isopropylamine with 3-(Boc-amino)propyl bromide.[3]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 3-(Boc-amino)propyl bromide (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
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Addition of Base and Amine: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), followed by isopropylamine (1.5 equivalents).
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir overnight.
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Reaction Monitoring: Monitor the reaction progress using TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Diagram 2: Alkylation Synthesis Workflow
Caption: Workflow for the synthesis of 1-(Boc-amino)-3-(isopropylamino)propane via alkylation.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information in the public domain detailing the biological activity or involvement of 1-(Boc-amino)-3-(isopropylamino)propane in any signaling pathways. Its primary utility is as a synthetic intermediate for the construction of biologically active molecules. The bifunctional nature of this compound allows for its incorporation into a variety of molecular scaffolds, which may then be screened for desired therapeutic effects.
Safety and Handling
Detailed toxicological data for 1-(Boc-amino)-3-(isopropylamino)propane is not available. Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(Boc-amino)-3-(isopropylamino)propane is a valuable synthetic building block due to its orthogonally protected amine functionalities. While comprehensive experimental data for this specific compound is limited, this guide provides a summary of its known properties, predicted spectral and physical data, and plausible, detailed synthetic protocols. This information is intended to aid researchers in the effective and safe utilization of this compound in their synthetic endeavors. Further experimental investigation is encouraged to validate the predicted properties and explore the potential applications of this versatile molecule.
